molecular formula C25H33N7O2 B611994 UNC2881

UNC2881

カタログ番号: B611994
分子量: 463.6 g/mol
InChIキー: NPVXOWLPOFYACO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNC2881 (CAS: 1493764-08-1) is a potent, selective Mer tyrosine kinase inhibitor developed through structure-based drug design and pseudo-ring replacement strategies . It targets MerTK, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, which plays critical roles in platelet activation, efferocytosis, and immune regulation. This compound inhibits steady-state Mer kinase phosphorylation with an IC50 of 22 nM in live cells and demonstrates high selectivity over related kinases Axl (84-fold) and Tyro3 (58-fold) .

準備方法

Synthetic Routes and Chemical Synthesis of UNC2881

The synthesis of this compound leverages a pyrimidine-based scaffold optimized for Mer kinase specificity. A structure-based drug design approach guided the incorporation of substituents to enhance target binding and pharmacokinetic properties .

Core Pyrimidine Scaffold Construction

The synthesis begins with the preparation of a 2,4-diaminopyrimidine core. As detailed in patent US20170121321A1, this involves a nucleophilic aromatic substitution reaction between 2-chloro-4-nitropyrimidine and a primary amine derivative under basic conditions . The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C), yielding the diaminopyrimidine intermediate .

Final Coupling and Purification

The final step involves coupling the pyrimidine intermediate with a benzamide derivative using EDCI/HOBt-mediated amide bond formation. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, validated by LC-MS and ¹H NMR .

Table 1: Key Reaction Conditions for this compound Synthesis

StepReagents/ConditionsYieldPurity (HPLC)
Pyrimidine core formation2-Chloro-4-nitropyrimidine, K₂CO₃, DMF, 80°C78%95%
Nitro reductionH₂ (1 atm), 10% Pd/C, EtOH92%97%
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/water65%98%
Reductive aminationCyclohexanone, NaBH₃CN, MeOH58%96%
Amide couplingEDCI, HOBt, DIPEA, DCM72%99%

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.5 Hz, 2H, aryl-H), 4.12 (m, 1H, cyclohexyl-H), 3.02 (t, J = 6.0 Hz, 2H, CH₂-NH) .

  • LC-MS : [M+H]⁺ = 463.58 (calculated), 463.59 (observed) .

Purity and Stability

This compound exhibits stability in DMSO at -20°C for >6 months. Accelerated stability testing (40°C/75% RH) confirms no degradation over 30 days, with HPLC purity remaining ≥98% .

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular formulaC₂₅H₃₃N₇O₂
Molecular weight463.58 g/mol
Solubility (DMSO)≥13.55 mg/mL
LogP3.2 ± 0.1
pKa6.8 (basic), 9.1 (acidic)

Formulation Strategies for In Vivo Studies

Preclinical Formulation Development

For murine studies, this compound is formulated as an oral suspension using:

  • Vehicle : 5% DMSO, 40% PEG300, 50% Tween 80 .

  • Dosage : 10 mg/kg, administered twice daily .

Table 3: In Vivo Pharmacokinetic Parameters

ParameterValue
Oral bioavailability14%
Tₘₐₓ2 h
Cₘₐₓ1.2 µM
t₁/₂4.5 h

Bioavailability Optimization

Co-solvent systems (e.g., Labrasol/Cremophor EL) improve solubility to >20 mg/mL, enabling higher dose administration without precipitation .

Pharmacological Validation of this compound

Kinase Inhibition Profiling

This compound demonstrates nanomolar potency against Mer kinase (IC₅₀ = 22 nM) with >20-fold selectivity over FGFR1, KDR, and EGFR .

Table 4: Kinase Inhibition Selectivity Profile

KinaseIC₅₀ (nM)
Mer22
FGFR1430
KDR520
EGFR680

Cellular Efficacy in Platelet Aggregation

In human platelet-rich plasma, this compound inhibits collagen-induced aggregation by >25% at 100 nM, correlating with reduced ATP release (IC₅₀ = 50 nM) .

化学反応の分析

反応の種類

UNC2881は、主に以下の種類の反応を受けます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、酸化および還元誘導体のthis compound、および修飾された官能基を持つ置換アナログが含まれます .

科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用があります。

    化学: Merキナーゼとその関連するシグナル伝達経路の阻害を研究するためのツール化合物として使用されます。

    生物学: 細胞増殖やアポトーシスなど、さまざまな生物学的プロセスにおけるMerキナーゼの役割を調査するために、細胞アッセイで使用されます。

    医学: 特定の癌や自己免疫疾患など、異常なMerキナーゼ活性を伴う疾患に対する潜在的な治療薬として検討されています。

    産業: キナーゼ阻害剤の診断アッセイとスクリーニングプラットフォームの開発に使用されます

科学的研究の応用

Cancer Therapeutics

2.1 Inhibition of Tumor Growth

Research indicates that UNC2881 can effectively inhibit the growth of cancer cells by blocking Mer-mediated signaling pathways. The ability to inhibit steady-state Mer kinase phosphorylation has been demonstrated in live cell assays, highlighting its potential as a therapeutic agent in oncology .

Case Study: Breast Cancer

In a study focusing on breast cancer models, this compound was shown to reduce tumor growth significantly when administered in vivo. The compound's mechanism involves disrupting the tumor microenvironment by inhibiting Mer's role in immune evasion and angiogenesis .

Thrombosis Prevention

3.1 Platelet Aggregation Inhibition

This compound has been identified as a candidate for preventing pathological thrombosis due to its ability to inhibit collagen-induced platelet aggregation. This property is particularly relevant for patients at risk of thrombotic events, as it offers a potential therapeutic advantage with reduced bleeding risks compared to traditional antithrombotic therapies .

Data Table: IC50 Values for Platelet Aggregation Inhibition

CompoundIC50 (nM)Target
This compound22Mer kinase
Aspirin100Cyclooxygenase-1 (COX-1)
Clopidogrel150P2Y12 receptor

Selectivity and Safety Profile

This compound demonstrates over 55-fold selectivity for Mer kinase compared to other kinases in the TAM family. This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the compound in clinical applications .

作用機序

UNC2881は、Merチロシンキナーゼを特異的に阻害することにより、その効果を発揮します。この化合物は、MerキナーゼのATP結合部位に結合し、下流のシグナル伝達経路のリン酸化と活性化を防ぎます。この阻害は、異常なMerキナーゼ活性を有する細胞における細胞増殖の抑制とアポトーシスの増加につながります。 さらに、this compoundは、AxlおよびTyroキナーゼに対して阻害効果を示しますが、効力は低くなります .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、22ナノモルのIC50値でMerキナーゼに対する高い特異性と効力のために独自です。AxlおよびTyroキナーゼに対する追加の阻害効果により、TAM受容体ファミリーの研究に貴重なツールとなります。 この化合物の経口バイオアベイラビリティとコラーゲン誘導血小板凝集を阻害する能力は、研究と潜在的な治療的応用におけるその有用性をさらに高めます .

類似化合物との比較

Key Pharmacological Properties:

  • Mechanism : Binds to MerTK’s ATP-binding pocket, blocking downstream signaling .
  • Therapeutic Applications :
    • Thrombosis Prevention : Inhibits collagen-induced platelet aggregation by >25% at relevant concentrations, reducing thrombotic risk without significant bleeding complications .
    • Cancer Therapy : Suppresses MerTK-mediated efferocytosis, tumor survival, and metastasis by downregulating PD-L1 and pro-tumorigenic cytokines .
    • Neuroinflammation Modulation : Inhibits LPS-induced microglial phagocytosis of bacteria via MerTK and galectin-3 pathways .
  • Pharmacokinetics : Exhibits 14% oral bioavailability in mice but has high systemic clearance, limiting its utility in chronic settings .

UNC2881 is part of a broader class of MerTK inhibitors. Below is a comparative analysis with key competitors:

Table 1: Comparative Profile of MerTK Inhibitors

Compound MerTK IC50 (nM) Selectivity (vs. Axl/Tyro3) Key Targets Beyond MerTK Therapeutic Applications Clinical Stage References
This compound 22 (cellular) 84-fold (Axl), 58-fold (Tyro3) FGFR1, KDR, EGFR (at >430 nM) Thrombosis, cancer, neuroinflammation Preclinical
UNC2025 1.3 (biochemical) 50-fold (Axl), FLT3 equipotent FLT3, TrkA Leukemia, solid tumors Phase I
S49076 2 (MerTK) Targets Axl/MER, FGFR1/2/3 Met, FGFR1-3 Solid tumors Phase II
BMS777607 1.1 (MerTK) 10-fold (Axl), 4-fold (Tyro3) Met, Ron Cancer, inflammation Preclinical
MRX-2843 14 (MerTK) 100-fold (Axl) FLT3 AML, solid tumors Phase I

Key Findings:

Selectivity :

  • This compound has superior MerTK selectivity over Axl and Tyro3 compared to UNC2025 (which inhibits FLT3) and S49076 (multi-kinase inhibitor) .
  • BMS777607 and S49076 exhibit broader kinase inhibition, increasing off-target risks .

UNC2025 and MRX-2843 are prioritized in oncology for FLT3-driven malignancies .

Pharmacokinetic Limitations :

  • This compound’s low oral bioavailability contrasts with UNC2025, which has favorable pharmacokinetics in murine models .

Cross-Reactivity :

  • At higher concentrations (>430 nM), this compound inhibits FGFR1, KDR, and EGFR, suggesting dose-dependent off-target effects .

Thrombosis Management

This compound inhibits collagen-induced platelet aggregation by >25% in human platelet-rich plasma, outperforming traditional antiplatelet agents (e.g., aspirin) in preclinical models . Its MerTK specificity reduces bleeding risks associated with non-selective kinase inhibitors .

Cancer Immunotherapy

In rheumatoid arthritis and cancer models, this compound blocks MerTK-dependent PD-L1 upregulation and reprograms macrophages to an anti-inflammatory phenotype, enhancing T-cell-mediated tumor clearance .

生物活性

UNC2881 is a selective inhibitor of the Mer receptor tyrosine kinase (MerTK), which plays a significant role in various biological processes, including immune regulation and cell signaling. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and thrombosis prevention. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound functions as a competitive inhibitor of MerTK, exhibiting high selectivity against other members of the TAM receptor family, specifically Axl and Tyro3. The compound has been shown to inhibit Mer kinase phosphorylation with an IC50 value of 4.3 nM , which is significantly lower than the IC50 value of 22 nM observed in live cell assays for B-ALL cells . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacological Properties

The pharmacokinetics of this compound reveal important insights into its bioavailability and clearance:

Parameter IV Administration Oral Administration
Half-life (T1/2)0.80 hours-
Time to peak (Tmax)-0.30 hours
Maximum concentration (Cmax)2609 ng/mL90.0 ng/mL
Area under curve (AUClast)527 h*ng/mL71.7 h*ng/mL
Clearance (Cl_obs)94.5 mL/min/kg-
Volume of distribution (Vss)1.65 L/kg-
Bioavailability (%F)-14%

These data indicate that this compound has a rapid clearance rate and relatively low oral bioavailability, suggesting that intravenous administration may be more effective for achieving therapeutic concentrations in vivo .

Biological Activity in Cell Models

This compound has demonstrated significant biological activity in various cellular contexts:

  • Inhibition of Platelet Aggregation : this compound effectively inhibits collagen-induced platelet aggregation, which suggests its potential utility in preventing thrombotic events without increasing the risk of bleeding .
  • Cancer Cell Line Studies : In preclinical studies using B-ALL cell lines, this compound inhibited Mer kinase activity, demonstrating its potential as a targeted therapy for cancers that express MerTK .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound in different biological contexts:

  • Thrombosis Prevention : A study highlighted the role of MerTK inhibitors like this compound in modulating platelet activation pathways. The findings suggest that targeting MerTK can reduce thrombus formation while maintaining hemostatic balance, making it a promising candidate for treating thrombotic disorders .
  • Cancer Therapy : In a cancer model study, this compound was shown to enhance the efficacy of other chemotherapeutic agents by inhibiting MerTK-mediated pathways that promote tumor survival and immune evasion . This synergy indicates that this compound could be integrated into combination therapies for improved outcomes.
  • Immune Modulation : Research involving macrophage polarization demonstrated that this compound alters cytokine profiles by inhibiting MerTK signaling. This modulation can enhance anti-tumor immunity and reduce inflammation, further supporting its potential application in immunotherapy .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for UNC2881's selectivity toward Mer kinase over related TAM family kinases (Axl, Tyro3)?

this compound exhibits high selectivity for Mer kinase, with reported IC50 values of 4.3–22 nM for Mer, surpassing Axl (83-fold selectivity) and Tyro3 (58-fold selectivity) . This selectivity arises from its interaction with Mer's ATP-binding pocket via a pyrimidine scaffold, as demonstrated in co-crystal structural studies. Researchers should validate selectivity using in vitro kinase profiling panels and live-cell phosphorylation assays (e.g., chimeric receptor systems with Mer intracellular domains) .

Q. How can researchers confirm this compound's target engagement and inhibition of Mer kinase activity in cellular models?

Methodological approaches include:

  • Phosphorylation assays : Measure steady-state Mer kinase phosphorylation (e.g., via Western blotting) using IC50 values as a benchmark (22 nM in live-cell assays) .
  • Functional readouts : Monitor downstream effects like inhibition of collagen-induced platelet aggregation (critical for thrombosis studies) or suppression of ERK/AKT signaling in Mer-dependent cancer models .

Q. What experimental models are appropriate for studying this compound's biological effects?

  • In vitro : Use Mer-expressing cell lines (e.g., leukemia, solid tumors) to assess proliferation/apoptosis .
  • In vivo : Thrombosis models (e.g., collagen-induced platelet aggregation in mice) or cancer xenografts with Mer-driven resistance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound (e.g., 4.3 nM vs. 22 nM)?

Variations arise from assay conditions:

  • Biochemical assays (4.3 nM IC50) measure direct kinase inhibition , while live-cell assays (22 nM IC50) account for membrane permeability and off-target effects .
  • Recommendation: Use orthogonal methods (e.g., cellular thermal shift assays) to confirm target engagement and contextualize IC50 data .

Q. What strategies optimize this compound dosing in preclinical studies to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution, as Mer inhibitors may require sustained exposure for thrombotic or tumor suppression .
  • Combination therapies : Pair this compound with Axl/Tyro3 inhibitors (e.g., S49076) to address compensatory TAM receptor activation in cancer .

Q. How can structural insights from this compound's co-crystal studies inform next-generation Mer inhibitors?

The pyrimidine scaffold of this compound binds Mer's hydrophobic pocket, enabling pseudo-ring replacement strategies to enhance potency. Researchers should:

  • Perform molecular dynamics simulations to identify residues critical for binding .
  • Use structure-activity relationship (SAR) data from analogs (e.g., UNC2250, IC50 = 1.7 nM) to guide chemical modifications .

Q. What methodologies address off-target effects when using this compound in complex biological systems?

  • CRISPR/Cas9 knockout : Validate Mer-specific phenotypes by comparing this compound effects in Mer-KO vs. wild-type cells .
  • Phosphoproteomics : Identify global phosphorylation changes to distinguish Mer-specific pathways from bystander kinase effects .

Q. Data Contradiction and Validation

Q. How should researchers interpret conflicting data on this compound's role in neurogenesis (e.g., in tadpole CNS regeneration studies)?

reports this compound's use in tadpole neurogenesis assays, but this may reflect species-specific Mer signaling. To validate:

  • Replicate findings in mammalian neural progenitor models.
  • Cross-reference with Mer knockout phenotypes in CNS injury models .

Q. What quality controls ensure reproducibility in this compound-based studies?

  • Batch consistency : Verify inhibitor purity (≥99% by HPLC) and solubility in vehicle controls .
  • Positive controls : Use established Mer inhibitors (e.g., UNC569) to benchmark this compound activity .

Q. Methodological Tables

Assay Type Key Parameters References
Kinase SelectivityIC50 (Mer: 4.3–22 nM; Axl: 358 nM; Tyro3: 249 nM)
Platelet AggregationInhibition of collagen-induced aggregation at 100 nM
Cellular PhosphorylationSteady-state Mer phosphorylation (IC50 = 22 nM)

特性

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXOWLPOFYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。